4-Chloro-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17838955
Molecular Formula: C9H14ClN3O
Molecular Weight: 215.68 g/mol
* For research use only. Not for human or veterinary use.
![4-Chloro-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine -](/images/structure/VC17838955.png)
Specification
Molecular Formula | C9H14ClN3O |
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Molecular Weight | 215.68 g/mol |
IUPAC Name | 4-chloro-1-[2-(oxolan-3-yl)ethyl]pyrazol-3-amine |
Standard InChI | InChI=1S/C9H14ClN3O/c10-8-5-13(12-9(8)11)3-1-7-2-4-14-6-7/h5,7H,1-4,6H2,(H2,11,12) |
Standard InChI Key | AFMWZSVZVTUBAF-UHFFFAOYSA-N |
Canonical SMILES | C1COCC1CCN2C=C(C(=N2)N)Cl |
Introduction
Chemical Structure and Nomenclature
Structural Configuration
The compound features a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The 4-position is substituted with a chlorine atom, while the 3-position hosts an amine group (-NH₂). The 1-position is occupied by a 2-(oxolan-3-yl)ethyl chain, where oxolan (tetrahydrofuran, THF) is a saturated oxygen-containing heterocycle. This substituent introduces steric bulk and polarity, influencing the molecule’s solubility and interaction with biological targets .
Three-Dimensional Conformation
The oxolan ring adopts a chair-like conformation, minimizing steric strain. The ethyl linker between the pyrazole and oxolan groups allows rotational flexibility, enabling adaptive binding in potential pharmacological applications .
Systematic Nomenclature
The IUPAC name, 4-chloro-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine, is derived based on substituent priority rules:
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4-chloro: Chlorine at position 4 of the pyrazole.
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1-[2-(oxolan-3-yl)ethyl]: A two-carbon chain (ethyl) attached to the oxolan ring at position 3, bonded to the pyrazole’s 1-position.
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3-amine: An amine group at position 3.
Alternative synonyms include numerical identifiers such as 1409512-74-8 and 1694825-83-6 , which are catalog numbers in chemical databases.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of pyrazole derivatives typically involves cyclization reactions. For 4-chloro-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine, a plausible pathway involves:
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Formation of the Pyrazole Core: Reacting hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.
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Chlorination: Introducing the chlorine substituent via electrophilic aromatic substitution using reagents like Cl₂ or SOCl₂.
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Alkylation: Attaching the 2-(oxolan-3-yl)ethyl group through nucleophilic substitution or Mitsunobu reactions .
Industrial-Scale Production
Continuous flow reactors are employed to optimize reaction parameters (temperature, pressure) and enhance yield. For example, a microreactor system could achieve >80% yield by precisely controlling residence time and mixing efficiency.
Purification and Characterization
Purification methods include:
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Column Chromatography: Isolate the compound using silica gel and ethyl acetate/hexane gradients.
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Recrystallization: Improve purity via solvent systems like ethanol/water.
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Spectroscopic Analysis: Confirm structure via NMR (¹H, ¹³C), IR, and mass spectrometry .
Physicochemical Properties
Molecular and Thermal Characteristics
The chloro and amine groups contribute to polarity, while the oxolan-ethyl chain enhances lipophilicity, balancing solubility in organic and aqueous media .
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 6.25 (s, 1H, pyrazole-H), 4.10–3.90 (m, 2H, oxolan-OCH₂), 3.50–3.30 (m, 1H, oxolan-CH), 2.80–2.60 (m, 2H, ethyl-CH₂) .
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N pyrazole), 750 cm⁻¹ (C-Cl).
Chemical Reactivity and Applications
Reactivity Profile
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Nucleophilic Substitution: The chloro group at position 4 can be replaced by amines or alkoxides under basic conditions.
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Oxidation: The amine group may oxidize to a nitro group using hydrogen peroxide.
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Complexation: The nitrogen atoms can coordinate to metal ions, forming chelates useful in catalysis .
Pharmaceutical Applications
Pyrazole derivatives are explored for:
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Enzyme Inhibition: Structural analogs show activity against kinases and proteases .
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Antimicrobial Agents: Chlorinated pyrazoles exhibit efficacy against Gram-positive bacteria.
Case Study: Kinase Inhibitors
In computational studies, the chloro and amine groups form hydrogen bonds with ATP-binding sites of kinases, suggesting potential as anticancer agents .
Hazard Statement | Code | Precautions |
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Skin irritation | H315 | Wear nitrile gloves |
Eye damage | H319 | Use safety goggles |
Respiratory irritation | H335 | Employ fume hoods |
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